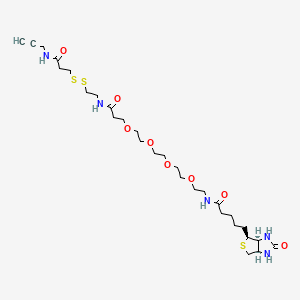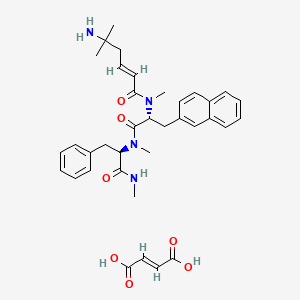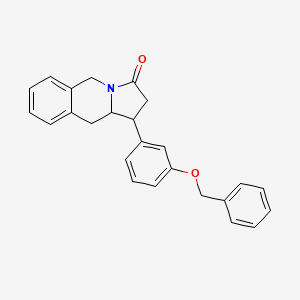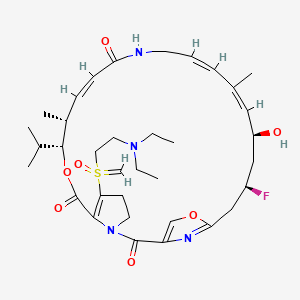
Mitochondrial respiration-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitochondrial respiration-IN-3 is a chemical compound that plays a significant role in the study of mitochondrial respiration. Mitochondrial respiration is the set of metabolic reactions and processes requiring oxygen that takes place in mitochondria to convert the energy stored in macronutrients to adenosine triphosphate, the universal energy donor in the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mitochondrial respiration-IN-3 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as condensation, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring quality control at each step. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Mitochondrial respiration-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. Reaction conditions may include controlled temperatures, pH levels, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
科学研究应用
Mitochondrial respiration-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study mitochondrial respiration and energy metabolism in cells.
Medicine: It is used in research related to mitochondrial diseases and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Mitochondrial respiration-IN-3 involves its interaction with mitochondrial enzymes and pathways. It targets specific enzymes in the mitochondrial electron transport chain, affecting the flow of electrons and the production of adenosine triphosphate. This interaction can lead to changes in cellular energy metabolism and the generation of reactive oxygen species .
相似化合物的比较
Mitochondrial respiration-IN-3 can be compared with other similar compounds such as:
Mitochondrial respiration-IN-1: Another compound used in the study of mitochondrial respiration, but with different molecular targets and pathways.
Mitochondrial respiration-IN-2: Similar in function but may have different chemical properties and applications.
The uniqueness of this compound lies in its specific molecular targets and its ability to modulate mitochondrial respiration more effectively compared to other similar compounds.
属性
分子式 |
C35H51FN4O7S |
|---|---|
分子量 |
690.9 g/mol |
IUPAC 名称 |
(10R,11R,12E,17E,19E,21S,23R)-6-[2-(diethylamino)ethyl-methylidene-oxo-λ6-sulfanyl]-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C35H51FN4O7S/c1-8-39(9-2)17-18-48(7,45)29-14-16-40-32(29)35(44)47-33(23(3)4)25(6)12-13-30(42)37-15-10-11-24(5)19-27(41)20-26(36)21-31-38-28(22-46-31)34(40)43/h10-13,19,22-23,25-27,33,41H,7-9,14-18,20-21H2,1-6H3,(H,37,42)/b11-10+,13-12+,24-19+/t25-,26-,27-,33-,48?/m1/s1 |
InChI 键 |
LUJOAICGHADFJO-PUENPEMESA-N |
手性 SMILES |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N2CC1)F)O)/C)C)C(C)C |
规范 SMILES |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(CC3=NC(=CO3)C(=O)N2CC1)F)O)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
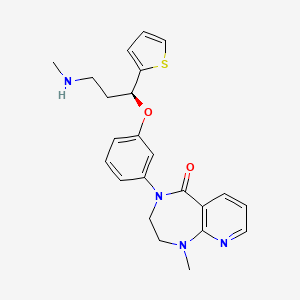
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)


![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
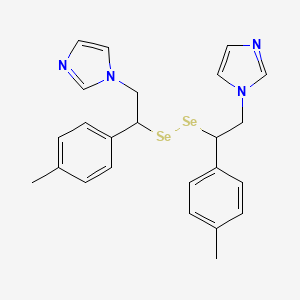
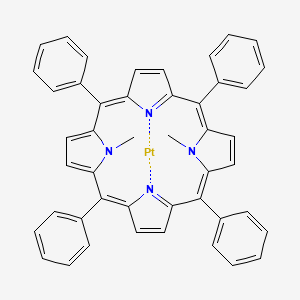
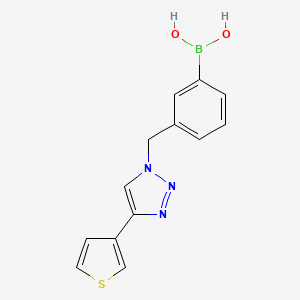
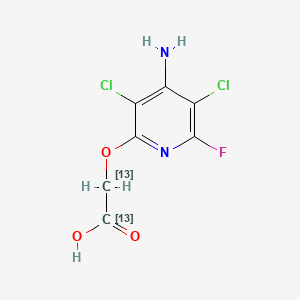
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
